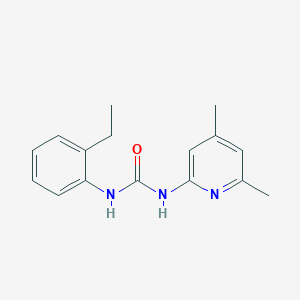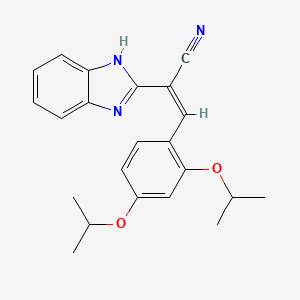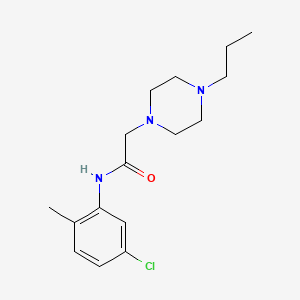
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and stable compound that has been extensively researched for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is not well understood. However, it is believed to act as a hydrogen bond acceptor and a Lewis base, which makes it an effective solvent and reagent in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments. It is not known to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea has several advantages for use in laboratory experiments. It is a stable and non-reactive compound that can be easily handled and stored. It has a high boiling point and low vapor pressure, which makes it an ideal solvent for high-temperature reactions. However, N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is not compatible with certain reagents and can cause side reactions in some cases. It is also relatively expensive compared to other solvents.
Zukünftige Richtungen
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea. One area of interest is the development of new synthetic methods for N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea and its derivatives. Another area of research is the application of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea in the synthesis of new organic compounds with potential applications in drug discovery and material science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 2-ethylphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation. The purity of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is crucial for its successful application in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea has a wide range of applications in scientific research. It is commonly used as a solvent in organic synthesis reactions, particularly in the synthesis of peptides, amino acids, and other organic compounds. N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is also used as a reagent in the preparation of various metal complexes, such as copper and palladium complexes, which have potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-13-7-5-6-8-14(13)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSKSDDEURZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)
![4-methyl-6-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1,3-benzothiazol-2-amine](/img/structure/B5313442.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)

![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5313480.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5313482.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5313486.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)